Ido1-IN-16

Description

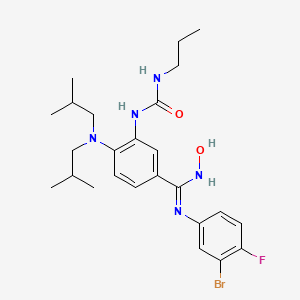

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H35BrFN5O2 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-propylurea |

InChI |

InChI=1S/C25H35BrFN5O2/c1-6-11-28-25(33)30-22-12-18(7-10-23(22)32(14-16(2)3)15-17(4)5)24(31-34)29-19-8-9-21(27)20(26)13-19/h7-10,12-13,16-17,34H,6,11,14-15H2,1-5H3,(H,29,31)(H2,28,30,33) |

InChI Key |

FDDICYZKIWIRAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=C(C=CC(=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)N(CC(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Imidazothiazole-Based IDO1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to a tryptophan-depleted, kynurenine-enriched microenvironment that suppresses T-cell function and promotes immune tolerance. Consequently, the development of small molecule inhibitors of IDO1 is a major focus of cancer immunotherapy research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of IDO1 inhibitors: the imidazothiazole derivatives. While the specific compound "Ido1-IN-16" was not identifiable in publicly available literature, the imidazothiazole scaffold serves as an excellent case study for understanding the key molecular interactions required for potent IDO1 inhibition. This document details quantitative SAR data, experimental protocols for enzyme and cellular assays, and visual representations of the underlying biological pathways and chemical relationships to aid in the rational design of next-generation IDO1 inhibitors.

Introduction to IDO1 and the Imidazothiazole Scaffold

IDO1 is a heme-containing enzyme that facilitates the oxidative cleavage of L-tryptophan to N-formylkynurenine.[1] This process is a key mechanism by which tumors escape immune surveillance.[2] The active site of IDO1 contains a hydrophobic pocket (Pocket A) and a more solvent-exposed pocket (Pocket B).[3] Many early IDO1 inhibitors were designed to interact with the heme iron and Pocket A. However, more recent and potent inhibitors have been developed to also engage with residues in Pocket B, notably Phe226 and Arg231.[3][4]

The imidazothiazole scaffold has been identified as a promising starting point for the development of potent IDO1 inhibitors.[3] These compounds typically feature a core that can coordinate with the heme iron, a substituent that occupies Pocket A, and a variable side chain designed to interact with Pocket B.

Structure-Activity Relationship of Imidazothiazole Derivatives

The inhibitory activity of imidazothiazole-based compounds against IDO1 is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the quantitative SAR data for a selection of these derivatives.

| Compound ID | R1 (Pocket A) | R2 (Pocket B Linker) | R3 (Pocket B) | hIDO1 IC50 (µM) | Reference |

| 1 | p-tolyl | - | - | 1.9 | [5] |

| 2 | Benzyl | - | - | >10 | |

| 3 | p-tolyl (as part of imidazothiazole) | - | - | More potent than 2 | [6] |

| 11f | Imidazothiazole core | triazole | 4-fluorophenyl | 0.5 ± 0.04 | |

| 11j | Imidazothiazole core | triazole | 2-naphthyl | 1.1 ± 0.07 | [5] |

| 12g | Imidazothiazole core | amide | cyclopropyl | 0.2 ± 0.01 | [5] |

| 17g | Imidazothiazole core | urea | 4-cyanophenyl | Comparable to epacadostat | [3] |

Key SAR Insights:

-

Pocket A Occupancy: A hydrophobic group, such as a p-tolyl or a substituted phenyl ring, is generally favored for interaction within the hydrophobic Pocket A.

-

Heme Coordination: The nitrogen atoms within the imidazothiazole core are crucial for coordinating with the heme iron in the active site. The basicity of these nitrogens can influence binding affinity.[6]

-

Pocket B Interaction: The introduction of a linker (e.g., triazole, amide, urea) and a suitable substituent to interact with Pocket B is critical for achieving high potency.

-

Induced Fit: Potent inhibitors can induce a conformational change in the enzyme, particularly involving residues Phe226 and Arg231 in Pocket B, leading to enhanced binding.[3][4]

-

Substituent Effects in Pocket B: The nature of the R3 substituent significantly impacts activity. For instance, the cyclopropyl group in compound 12g and the cyano group in 17g lead to potent inhibition, likely through favorable interactions with Arg231.[3][5]

Experimental Protocols

Recombinant Human IDO1 (rhIDO1) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified rhIDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of rhIDO1 in IDO1 Assay Buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: To each well of a 96-well plate, add the following in order:

-

IDO1 Assay Buffer

-

Test compound solution (or vehicle for control)

-

A mixture of L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

-

Initiation: Initiate the enzymatic reaction by adding the rhIDO1 solution to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

-

Termination: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Color Development: Add Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)

-

Cell culture medium

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test compounds

-

Reagents for kynurenine detection (as in the enzyme assay)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the cells for a further 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's Reagent method described in the enzyme assay.

-

Data Analysis: Determine the IC50 values as described for the enzyme assay.

Mandatory Visualizations

IDO1 Signaling Pathway

Caption: The IDO1-mediated kynurenine pathway leading to immune suppression.

Structure-Activity Relationship of Imidazothiazole IDO1 Inhibitors

Caption: Key structural features of imidazothiazole inhibitors influencing IDO1 activity.

Conclusion

The imidazothiazole scaffold represents a versatile platform for the design of potent and selective IDO1 inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a multi-pronged approach to inhibitor design, targeting not only the heme iron and the hydrophobic Pocket A but also engaging in specific interactions within Pocket B to achieve high potency. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of novel IDO1 inhibitors. The continued exploration of SAR within this and other chemical series, guided by structural biology and robust biochemical and cellular assays, will be crucial for the development of clinically successful IDO1-targeted cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity and Therapeutic Targeting of Ido1-IN-16: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido1-IN-16 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a key mechanism of immune evasion in various cancers, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular target, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound and its potential therapeutic applications.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the expression of IDO1 is often upregulated, leading to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.

This compound: A Potent Holo-IDO1 Inhibitor

This compound is a small molecule inhibitor specifically designed to target the holo-form of the IDO1 enzyme (the form that contains its heme cofactor). Its primary biological activity is the direct inhibition of the enzymatic function of IDO1, thereby preventing the catabolism of tryptophan.

Quantitative Biological Activity

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Holo-IDO1 | Enzymatic Assay | 127[1][2][3][4] |

Mechanism of Action and Targeting

This compound functions by interacting with the holo-form of the IDO1 enzyme. While the precise binding mode is proprietary, its inhibitory action restores the local concentration of tryptophan and reduces the production of immunosuppressive kynurenine metabolites within the tumor microenvironment. This, in turn, is hypothesized to enhance the activity of tumor-infiltrating T-cells and render the tumor more susceptible to immune-mediated clearance.

Interestingly, the discovery of this compound was part of a broader drug discovery effort that, through a scaffold hopping approach, led to the unexpected identification of a novel class of IDO1 inhibitors. These related compounds were found to target the apo-form of IDO1 (the form lacking the heme cofactor) by displacing the heme group. This dual-targeting strategy within the same chemical series highlights the potential for developing IDO1 inhibitors with diverse mechanisms of action.

Visualizing the IDO1 Pathway and Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition.

References

The Role of Ido1-IN-16 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is responsible for the degradation of the majority of dietary tryptophan not utilized for protein synthesis. The activity of IDO1 has profound implications in immunology, particularly in the context of cancer and autoimmune diseases. By catabolizing tryptophan, IDO1 creates a local microenvironment depleted of this essential amino acid, which can lead to the suppression of T-cell proliferation and function. Furthermore, the downstream metabolites of the kynurenine pathway, such as kynurenine itself, can act as signaling molecules that promote immune tolerance.[1][2][3] This dual mechanism of tryptophan depletion and production of immunomodulatory catabolites makes IDO1 a key player in tumor immune evasion.[2][4]

Tryptophan Metabolism and the Kynurenine Pathway

Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being the most prominent. This pathway is initiated by the enzymatic conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or by indoleamine 2,3-dioxygenases (IDO1 and IDO2) in various tissues and immune cells.[1] N-formylkynurenine is subsequently converted to kynurenine, which can then be further metabolized into several bioactive molecules, including kynurenic acid, quinolinic acid, and picolinic acid, before ultimately leading to the production of NAD+.

The expression of IDO1 is typically low in normal tissues but can be significantly upregulated by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[1][2] This induction of IDO1 in the tumor microenvironment or during chronic inflammation is a key mechanism of immune escape.

// Nodes TRP [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KYN [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; KYNA [label="Kynurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Anthranilic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HK [label="3-Hydroxykynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; XANA [label="Xanthurenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HAA [label="3-Hydroxyanthranilic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; QUIN [label="Quinolinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enzymes and Inhibitor IDO1 [label="IDO1", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TDO [label="TDO", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AFMID [label="Arylformamidase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KAT [label="KATs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KYNU [label="KYNU", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HAAO [label="HAAO", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; QPRT [label="QPRT", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Ido1-IN-16", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges TRP -> NFK [label="O2", arrowhead=vee]; NFK -> KYN [arrowhead=vee]; KYN -> KYNA [arrowhead=vee]; KYN -> AA [arrowhead=vee]; KYN -> HK [arrowhead=vee]; HK -> XANA [arrowhead=vee]; HK -> HAA [arrowhead=vee]; HAA -> QUIN [arrowhead=vee]; QUIN -> NAD [label="...", arrowhead=vee];

// Enzyme-Reaction associations {rank=same; TRP; IDO1; TDO} IDO1 -> NFK [style=dashed, arrowhead=none]; TDO -> NFK [style=dashed, arrowhead=none]; AFMID -> KYN [style=dashed, arrowhead=none]; KAT -> KYNA [style=dashed, arrowhead=none]; KMO -> HK [style=dashed, arrowhead=none]; KYNU -> AA [style=dashed, arrowhead=none]; KYNU -> HAA [style=dashed, arrowhead=none]; KAT -> XANA [style=dashed, arrowhead=none]; HAAO -> QUIN [style=dashed, arrowhead=none]; QPRT -> NAD [style=dashed, arrowhead=none];

// Inhibitor action Inhibitor -> IDO1 [arrowhead=tee, color="#EA4335", style=bold]; } The Kynurenine Pathway of Tryptophan Metabolism.

Quantitative Data on IDO1 Inhibition

While specific quantitative data such as IC50 and Ki values for this compound are not publicly available, the tables below provide a framework for how such data would be presented. For context, representative data for other well-characterized IDO1 inhibitors are included.

Table 1: In Vitro Enzymatic Inhibition of IDO1

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition | Reference |

| This compound | Human IDO1 | Enzymatic | Data not available | Data not available | Data not available | - |

| Epacadostat | Human IDO1 | Enzymatic | ~70 | - | Competitive | [7] |

| BMS-986205 | Human IDO1 | Enzymatic | - | - | Irreversible | [8][9] |

Table 2: Cell-Based Inhibition of IDO1 Activity

| Compound | Cell Line | Assay Type | IC50 (nM) | Effect on Kynurenine Levels | Reference |

| This compound | HeLa / SK-OV-3 | Kynurenine Measurement | Data not available | Data not available | - |

| Epacadostat | SK-OV-3 | Kynurenine Measurement | ~15.3 | Dose-dependent decrease | [8][9] |

| BMS-986205 | SK-OV-3 | Kynurenine Measurement | ~9.5 | Dose-dependent decrease | [8][9] |

Experimental Protocols

The characterization of an IDO1 inhibitor like this compound involves a series of in vitro enzymatic and cell-based assays to determine its potency, selectivity, and mechanism of action.

Protocol 1: Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Objective: To determine the IC50 value of this compound against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA) (to stop the reaction)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (for kynurenine detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add serial dilutions of this compound or a vehicle control to the wells of the 96-well plate.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add p-DMAB solution.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reaction Buffer,\nEnzyme, Substrate, and\nthis compound dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="Add Reaction Mix and\nthis compound to 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_reaction [label="Initiate reaction with\nL-Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop_reaction [label="Stop reaction with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolyze [label="Hydrolyze N-formylkynurenine\nto Kynurenine (50°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="Add p-DMAB and measure\nabsorbance at 480 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition\nand determine IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; prep_reagents -> add_reagents; add_reagents -> initiate_reaction; initiate_reaction -> incubate; incubate -> stop_reaction; stop_reaction -> hydrolyze; hydrolyze -> centrifuge; centrifuge -> detect; detect -> analyze; analyze -> end; } Workflow for IDO1 Enzymatic Inhibition Assay.

Protocol 2: HeLa Cell-Based IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To determine the cellular IC50 value of this compound.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human interferon-gamma (IFN-γ)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed HeLa cells into a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[9][10]

-

Add serial dilutions of this compound or a vehicle control to the cells in fresh medium containing L-tryptophan.

-

Incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[10]

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add p-DMAB solution.

-

Measure the absorbance at 480 nm to quantify kynurenine.

-

Calculate the percent inhibition and determine the IC50 value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed HeLa cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; induce_ido1 [label="Induce IDO1 with IFN-γ", fillcolor="#FBBC05", fontcolor="#202124"]; add_inhibitor [label="Add this compound and\nL-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolyze [label="Hydrolyze with TCA", fillcolor="#F1F3F4", fontcolor="#202124"]; detect [label="Add p-DMAB and\nmeasure absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> induce_ido1; induce_ido1 -> add_inhibitor; add_inhibitor -> incubate; incubate -> collect_supernatant; collect_supernatant -> hydrolyze; hydrolyze -> detect; detect -> analyze; analyze -> end; } Workflow for HeLa Cell-Based IDO1 Assay.

Conclusion

This compound represents a potential tool for modulating the immunosuppressive effects of IDO1-mediated tryptophan metabolism. While specific data on this compound remains limited in publicly accessible literature, the established methodologies for characterizing IDO1 inhibitors provide a clear path for its evaluation. The enzymatic and cell-based assays detailed in this guide are fundamental for determining the potency and cellular efficacy of this compound, and for advancing our understanding of its therapeutic potential in oncology and other immune-related diseases. Further research and publication of data for specific inhibitors like this compound are crucial for the continued development of this important class of immunomodulatory agents.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ido1-IN-16 in Cancer Immunology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein that fosters an immunosuppressive tumor microenvironment, thereby enabling cancer cells to evade immune surveillance. The enzyme's primary function is the catabolism of the essential amino acid L-tryptophan into kynurenine, a process that suppresses effector T-cell function and promotes the activity of regulatory T-cells (Tregs). Consequently, the development of small molecule inhibitors targeting IDO1 is a key strategy in immuno-oncology. This technical guide focuses on Ido1-IN-16 , an inhibitor of the catalytically active, heme-bound form of the enzyme (holo-IDO1). While public domain data on this compound is limited, this document synthesizes the available information and places it within the broader context of IDO1 inhibitor development. It provides a comprehensive overview of the underlying biology, detailed experimental protocols for inhibitor evaluation, and a summary of key quantitative data to guide further research and development efforts in this promising therapeutic area.

The Core Biology of IDO1 in Cancer Immunology

IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1] Its expression is often low in normal tissues but can be significantly upregulated in the tumor microenvironment by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is released by activated T-cells.[1][2]

The immunosuppressive effects of IDO1 are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to cell cycle arrest and anergy.[1]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses the immune response by promoting the differentiation and activation of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[3][4]

A critical aspect of IDO1 biology is the equilibrium between its two forms:

-

Holo-IDO1: The heme-bound, catalytically active form responsible for tryptophan catabolism.

-

Apo-IDO1: The heme-free, catalytically inactive form, which has been shown to possess non-enzymatic signaling functions that can also promote a pro-tumorigenic phenotype.[5][6]

This compound is reported to be an inhibitor of holo-IDO1 , directly targeting the enzymatic activity responsible for creating an immunosuppressive metabolic milieu.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the IDO1 pathway in the tumor microenvironment and highlights the distinction between targeting the holo-enzyme versus the apo-enzyme.

Quantitative Data for this compound

Quantitative data for this compound is sparse in publicly accessible literature. The primary available data point is its enzymatic inhibitory concentration. To provide a useful benchmark, this table includes comparative data for Epacadostat, a well-characterized holo-IDO1 inhibitor.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (I-1) | Holo-IDO1 | Enzymatic | 127 nM | MedChemExpress |

| Epacadostat | Holo-IDO1 | Enzymatic | 72 nM | [3] |

| Epacadostat | IDO1 | Cell-based (HeLa) | 7.1 nM | [3] |

Note: The difference often observed between enzymatic and cell-based IC50 values can be attributed to factors such as cell permeability, off-target effects, and the different reducing environment within the cell compared to the biochemical assay.[7]

Detailed Experimental Protocols

The following protocols are standardized methodologies for the evaluation of IDO1 inhibitors like this compound.

Holo-IDO1 Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on the catalytically active form of recombinant human IDO1.

Principle: Recombinant IDO1 is kept in its active, reduced (ferrous) state by a reducing system (ascorbic acid and methylene blue). The enzyme converts L-tryptophan to N-formylkynurenine, which is then chemically hydrolyzed to kynurenine. The kynurenine product is detected colorimetrically after reacting with Ehrlich's reagent (p-DMAB).

Materials:

-

Recombinant Human IDO1 (e.g., Sigma-Aldrich SAE0096)

-

IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5

-

L-Tryptophan (Substrate)

-

Ascorbic Acid (Reducing agent)

-

Methylene Blue (Electron carrier)

-

Catalase (To remove H₂O₂)

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic Acid (TCA) (Reaction stop solution)

-

p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent) in acetic acid

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of L-Tryptophan (e.g., 4 mM) in IDO1 Assay Buffer.

-

Prepare a reaction mixture containing: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of test compound dilutions in DMSO (or DMSO for control).

-

Add 50 µL of recombinant IDO1 enzyme diluted in the reaction mixture to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding 50 µL of L-tryptophan solution (final concentration ~400 µM) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Stop Reaction & Hydrolysis:

-

Terminate the reaction by adding 20 µL of 30% (w/v) TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]

-

-

Detection:

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

-

Incubate at room temperature for 10 minutes to allow color development.

-

-

Data Analysis:

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: Human cancer cells (e.g., HeLa or SKOV-3) are stimulated with IFN-γ to induce IDO1 expression. These cells then catabolize tryptophan in the culture medium to kynurenine, which is secreted. The amount of kynurenine in the supernatant is measured as an indicator of cellular IDO1 activity.

Materials:

-

HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cell line

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Recombinant Human IFN-γ

-

Test Compound (e.g., this compound)

-

Reagents for kynurenine detection (TCA, p-DMAB as in 3.1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

-

Compound Treatment and IDO1 Induction:

-

The next day, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Add IFN-γ to a final concentration of 50-100 ng/mL to all wells except the negative control wells to induce IDO1 expression.[8]

-

-

Incubation:

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection and Kynurenine Detection:

-

After incubation, carefully collect 140 µL of the cell culture supernatant.

-

Perform the kynurenine detection steps (TCA addition, hydrolysis, p-DMAB reaction, and absorbance reading) as described in steps 5-7 of the enzymatic assay protocol (Section 3.1).

-

-

Data Analysis:

-

Calculate the percent inhibition of kynurenine production at each compound concentration.

-

Determine the cellular EC50 value.

-

In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)

This protocol evaluates the anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent mouse model.

Principle: A murine cancer cell line (e.g., B16F10 melanoma) is implanted into syngeneic mice (C57BL/6). Because the mice are immunocompetent, this model allows for the evaluation of immunomodulatory agents. Tumor growth is monitored over time in vehicle-treated versus compound-treated groups.

Materials:

-

B16F10 murine melanoma cell line[9]

-

C57BL/6 mice (female, 6-8 weeks old)

-

Cell culture medium and reagents for cell preparation

-

Test compound (this compound) formulated for oral gavage or other route of administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Culture B16F10 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.

-

Subcutaneously inject 100 µL (1 x 10⁵ cells) into the flank of each C57BL/6 mouse.[10]

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound).

-

-

Compound Administration:

-

Administer this compound and vehicle according to the planned dosing schedule (e.g., once or twice daily by oral gavage).

-

-

Monitoring:

-

Continue to measure tumor volumes and body weights every 2-3 days for the duration of the study (typically 14-21 days).

-

Monitor the overall health of the animals.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size.

-

Excise tumors at the end of the study for weight measurement and further analysis (e.g., pharmacodynamic or immune cell profiling).

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Analyze the data for statistical significance between treatment groups.

-

Experimental and Logical Workflows

The discovery and validation of an IDO1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion and Future Directions

This compound is an inhibitor of holo-IDO1 with a reported enzymatic IC50 of 127 nM. While detailed preclinical data for this specific molecule are not widely available, its profile as a holo-enzyme inhibitor places it within the first generation of IDO1-targeting strategies, similar to the well-studied compound Epacadostat. The provided protocols offer a robust framework for the comprehensive evaluation of this compound or other novel IDO1 inhibitors, from initial biochemical potency to in vivo anti-tumor efficacy.

Future research on this compound should focus on generating a more complete dataset, including its cellular potency, selectivity against related enzymes like IDO2 and TDO, and its efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies. A critical area of investigation will be to understand its effect, if any, on the non-catalytic signaling functions of apo-IDO1, as recent findings suggest that merely inhibiting the holo-enzyme's catalytic activity may be insufficient for optimal therapeutic benefit and could even lead to the stabilization of the pro-tumorigenic apo-form.[5][6] A thorough characterization will be essential to determine the full therapeutic potential of this compound in the complex landscape of cancer immunology.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncology.labcorp.com [oncology.labcorp.com]

- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Ido1-IN-16: An Emerging Tool for Interrogating IDO1 Biology

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has garnered significant attention in the scientific community as a key regulator of immune responses, particularly in the context of oncology. The development of small molecule inhibitors targeting IDO1 has provided researchers with powerful tools to dissect its complex biological functions. This technical guide focuses on Ido1-IN-16 , a research compound identified for its potential to modulate IDO1 activity. While detailed public data on this compound is limited, this document aims to provide a comprehensive overview of the broader context of IDO1 inhibition and the methodologies used to characterize such compounds, serving as a foundational resource for researchers utilizing novel IDO1-targeted tools.

The Role of IDO1 in Tryptophan Metabolism and Immune Regulation

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is crucial for immune homeostasis and is often exploited by tumors to create an immunosuppressive microenvironment.[3][4]

Key functions of IDO1 include:

-

Tryptophan Depletion: IDO1-mediated catabolism of tryptophan in the local microenvironment leads to the depletion of this essential amino acid, which is critical for T-cell proliferation and function.[3][4]

-

Kynurenine Production: The enzymatic activity of IDO1 results in the production of kynurenine and its downstream metabolites.[1][2] These metabolites can act as signaling molecules, promoting the differentiation of regulatory T cells (Tregs) and inducing apoptosis in effector T cells.[3][4]

-

Immune Tolerance: By depleting tryptophan and producing immunosuppressive kynurenines, IDO1 plays a significant role in promoting immune tolerance and allowing tumors to evade immune surveillance.[3][4][5]

The central role of IDO1 in immune escape has made it a compelling target for therapeutic intervention, particularly in combination with other immunotherapies like checkpoint inhibitors.[6][7]

This compound: A Novel Research Probe

This compound is a research chemical with the molecular formula C25H35BrFN5O2. At present, specific quantitative data regarding its biological activity, such as IC50 or EC50 values, and its selectivity profile against other enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) are not widely available in the public domain. As a research tool, its primary application would be to investigate the biological consequences of IDO1 inhibition in various experimental systems.

Experimental Protocols for Characterizing IDO1 Inhibitors

To evaluate the efficacy and specificity of a novel IDO1 inhibitor like this compound, a series of well-established in vitro and in vivo assays are typically employed. The following sections outline the general methodologies.

In Vitro Assays

3.1.1. Enzyme Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

-

Principle: Recombinant human IDO1 is incubated with its substrate, L-tryptophan, in the presence and absence of the test compound. The production of the downstream product, N-formylkynurenine, which is then converted to kynurenine, is measured.

-

Typical Protocol:

-

A reaction mixture is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, and methylene blue.[8]

-

Recombinant human IDO1 enzyme is added to the mixture.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, typically by the addition of trichloroacetic acid.[9]

-

The concentration of kynurenine is determined by measuring absorbance at 321 nm or by HPLC.[8][9]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Cell-Based Assays

Cell-based assays are crucial for determining the ability of a compound to penetrate cell membranes and inhibit IDO1 in a more physiologically relevant context.

-

Principle: A human cell line that expresses IDO1, either endogenously or through induction with interferon-gamma (IFN-γ), is used. The production of kynurenine in the cell culture supernatant is measured following treatment with the inhibitor.

-

Commonly Used Cell Lines: HeLa, SKOV-3, or HEK293 cells overexpressing IDO1.[5][10][11]

-

Typical Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

IDO1 expression is induced by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.[10][12]

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

After a further incubation period (e.g., 24 hours), the supernatant is collected.[10]

-

The kynurenine concentration in the supernatant is measured using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS.[9]

-

-

Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of kynurenine reduction against the logarithm of the inhibitor concentration.

In Vivo Assays

In vivo studies are essential to evaluate the pharmacokinetic properties, target engagement, and anti-tumor efficacy of an IDO1 inhibitor.

-

Principle: A suitable animal model, typically mice bearing syngeneic tumors known to express IDO1, is used. The inhibitor is administered, and its effects on tumor growth and the tumor microenvironment are assessed.

-

Commonly Used Animal Models: C57BL/6 mice bearing B16-F10 melanoma or CT26 colon carcinoma tumors.[13]

-

Typical Protocol:

-

Tumor cells are implanted subcutaneously into the flanks of the mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound (e.g., this compound) is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors and tissues can be harvested for further analysis, such as measuring kynurenine and tryptophan levels by LC-MS and analyzing immune cell infiltration by flow cytometry or immunohistochemistry.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Changes in the kynurenine/tryptophan ratio and immune cell populations provide evidence of target engagement and immunomodulatory effects.

Visualizing IDO1 Biology and Experimental Workflows

To better understand the complex processes involved in IDO1 biology and the experimental approaches to study its inhibition, the following diagrams are provided.

Conclusion

This compound represents a potential new tool for the exploration of IDO1 biology. While specific data for this compound is not yet widely disseminated, the established methodologies for characterizing IDO1 inhibitors provide a clear roadmap for its evaluation. By employing a combination of enzymatic, cell-based, and in vivo assays, researchers can elucidate the potency, selectivity, and therapeutic potential of this compound and other novel IDO1-targeting agents. This will ultimately contribute to a deeper understanding of the role of the kynurenine pathway in disease and the development of more effective immunotherapies.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of IDO1 Inhibition: The Case of Epacadostat

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the therapeutic potential of inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune tolerance. Due to the absence of public scientific literature for a specific molecule designated "Ido1-IN-16," this guide focuses on Epacadostat (INCB024360) , a well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive preclinical and clinical investigation. The principles, pathways, and experimental methodologies detailed herein are representative of the research and development process for this class of inhibitors.

The IDO1 Pathway: A Key Immune Checkpoint

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In normal physiology, IDO1 plays a role in maintaining immune homeostasis and tolerance.[2] However, many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance.[2][3]

The overexpression of IDO1 in tumor cells or antigen-presenting cells (APCs) within the tumor microenvironment leads to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan triggers a stress response in effector T cells, leading to their anergy (inactivation) and apoptosis (cell death).[4]

-

Kynurenine Accumulation: The accumulation of tryptophan metabolites, primarily kynurenine, actively promotes the differentiation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[4]

By suppressing the function of effector T cells and natural killer (NK) cells while enhancing the function of immunosuppressive Tregs, IDO1 allows tumor cells to escape immune-mediated destruction.[1][5] This makes IDO1 a significant target for cancer immunotherapy.

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how inhibitors like Epacadostat intervene.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. What is Epacadostat used for? [synapse.patsnap.com]

- 3. merck.com [merck.com]

- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

Methodological & Application

Application Notes and Protocols: Ido1-IN-16 for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of Ido1-IN-16, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The provided protocols and data are intended to guide researchers in designing and executing experiments for preclinical drug development and cancer immunotherapy research.

Introduction to this compound

This compound is a selective inhibitor of the holo-form of the IDO1 enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 127 nM[1]. IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[2][3][4] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][5][6] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system.[3][6] By inhibiting IDO1, this compound can help to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, potentially in combination with other checkpoint inhibitors.[3][5]

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₅BrFN₅O₂ | [1] |

| Molecular Weight | 536.48 g/mol | [1][7] |

| CAS Number | 2677054-63-4 | [1] |

| IC₅₀ | 127 nM (for holo-IDO1) | [1] |

Solubility Data:

| Solvent | Solubility of LY3381916 | Reference |

| DMF | 30 mg/mL | [8] |

| DMSO | 30 mg/mL | [8] |

Note: It is strongly recommended that researchers determine the solubility of this compound in their specific experimental buffers and media.

Stability and Storage

Storage:

For long-term storage, it is recommended to store this compound as a solid at -20°C. Based on data for a similar IDO1 inhibitor, LY3381916, the compound is stable for at least 4 years under these conditions[8].

Stability in Solution:

The stability of this compound in various solvents and at different temperatures has not been explicitly reported. As a general guideline for small molecule inhibitors, it is advisable to prepare fresh solutions for each experiment or to store stock solutions at -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. For a similar IDO1/TDO dual inhibitor, SHR9146, stability has been demonstrated in plasma at room temperature for 6 hours and after three freeze-thaw cycles[5]. While this provides some indication, specific stability studies for this compound are recommended.

Signaling Pathway

IDO1 exerts its immunosuppressive effects through the catabolism of tryptophan. The depletion of tryptophan and the production of kynurenine impact T-cell function and promote an immune-tolerant microenvironment.

Caption: IDO1 pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for enzymatic and cell-based assays to evaluate the activity of this compound. It is recommended to optimize these protocols for specific experimental conditions.

In Vitro IDO1 Enzymatic Assay

This protocol measures the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

96-well microplate

Protocol:

-

Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add:

-

x µL of this compound dilution or vehicle control.

-

y µL of recombinant IDO1 enzyme solution.

-

z µL of assay buffer to make up the pre-incubation volume.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add L-Tryptophan solution to each well to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Add 30% (w/v) TCA to each well to stop the enzymatic reaction.

-

Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge the plate to pellet any precipitated protein.

-

Color Development: Transfer the supernatant to a new 96-well plate and add DMAB reagent (in acetic acid).

-

Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC₅₀ value.

Cell-Based IDO1 Activity Assay

This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

TCA

-

DMAB

-

96-well cell culture plate

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

IDO1 Induction: After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.

-

Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate and centrifuge as described in the enzymatic assay protocol.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm.

-

-

Cell Viability Assay (Optional but Recommended): After collecting the supernatant, perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the remaining cells to assess the cytotoxicity of this compound.

-

Data Analysis: Determine the IC₅₀ of this compound for the inhibition of kynurenine production in cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel IDO1 inhibitor like this compound.

Caption: A generalized experimental workflow for preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Ido1-IN-16 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion in cancer.[1] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] These events result in the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby allowing tumor cells to escape immune surveillance.[1]

Ido1-IN-16 is a potent inhibitor of IDO1, targeting the holo-form of the enzyme with a reported IC50 of 127 nM. These application notes provide a detailed protocol for the use of this compound in cell culture-based assays to assess its inhibitory effect on IDO1 activity.

Mechanism of Action: The IDO1 Pathway

IDO1 is typically expressed at low levels in tissues but can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[4] Upon induction, IDO1 initiates the degradation of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[2] The subsequent depletion of tryptophan and accumulation of kynurenine and its downstream metabolites create an immunosuppressive microenvironment that impairs T-cell proliferation and function.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a related compound for comparison.

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| This compound | holo-IDO1 | Not Specified | Not Specified | 127 nM | |

| Ido1-IN-17 (I-4) | IDO1 | Cell-based | HeLa | 0.44 µM | MedChemExpress |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on its molecular weight of 536.48 g/mol , weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, dissolve 5.36 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell-Based IDO1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on IFN-γ-induced IDO1 in a human cancer cell line. The ovarian cancer cell line SKOV-3 is a suitable model as it expresses IDO1 upon IFN-γ stimulation.[5]

Materials:

-

SKOV-3 cells (or other suitable cell line, e.g., HeLa)

-

Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Recombinant human IFN-γ

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution (e.g., 6.1 N)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Microplate reader

Experimental Workflow:

Protocol Steps:

-

Cell Seeding:

-

Trypsinize and count SKOV-3 cells.

-

Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.[5]

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

IDO1 Induction and Inhibitor Treatment:

-

The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Prepare a working solution of IFN-γ in complete culture medium at a final concentration of 100 ng/mL.[5]

-

Aspirate the old medium from the cells.

-

Add 200 µL of the medium containing IFN-γ and the respective concentrations of this compound to the wells. Include appropriate controls:

-

Vehicle Control: Cells treated with IFN-γ and the same concentration of DMSO as the highest inhibitor concentration.

-

No IFN-γ Control: Cells treated with medium and vehicle only.

-

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]

-

-

Kynurenine Measurement:

-

After the 24-hour incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well containing the supernatant.[6]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[6]

-

Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[6]

-

Incubate at room temperature for 10 minutes, allowing a yellow color to develop.

-

Measure the absorbance at 480 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Subtract the absorbance of the "No IFN-γ Control" from all other readings to correct for background.

-

Normalize the data to the "Vehicle Control" (representing 100% IDO1 activity).

-

Plot the percentage of IDO1 activity against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Troubleshooting

-

Low IDO1 Activity:

-

Ensure the IFN-γ is active and used at the correct concentration.

-

Check the cell line for its responsiveness to IFN-γ.

-

Optimize the incubation time for IDO1 induction.

-

-

High Background:

-

Ensure the cell culture medium is fresh and does not contain high levels of tryptophan breakdown products.

-

Use a proper blank (medium with all reagents except cells).

-

-

Inconsistent Results:

-

Ensure accurate and consistent cell seeding.

-

Use a multichannel pipette for reagent addition to minimize timing differences.

-

Ensure complete dissolution of this compound in the stock solution.

-

Conclusion

This document provides a comprehensive protocol for the use of this compound in cell culture to evaluate its inhibitory effect on IDO1. By following these detailed application notes, researchers can effectively assess the potency of this compound and further investigate its potential as a therapeutic agent in cancer immunotherapy and other relevant disease models.

References

- 1. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for IDO1 Enzyme Assay Using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic and cellular evaluation of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While the following protocols are broadly applicable, they are presented with a focus on the characterization of a hypothetical inhibitor, here termed "Ido1-IN-16," for which specific public data is not available. The provided quantitative data in the tables are based on known IDO1 inhibitors such as Epacadostat and BMS-986205 and should serve as a reference for expected outcomes.

Introduction to IDO1 and its Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This process leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively create an immunosuppressive microenvironment.[2][3] Many tumors overexpress IDO1 to evade the host immune system, making it a prime target for cancer immunotherapy.[2][3] IDO1 inhibitors aim to block this enzymatic activity, thereby restoring T-cell function and enhancing anti-tumor immunity.[3]

IDO1 Signaling Pathway Overview

IDO1 is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][4] Its enzymatic activity initiates a signaling cascade that suppresses the immune response. Tryptophan depletion activates the GCN2 stress response kinase, leading to T-cell anergy and apoptosis.[5] Kynurenine and other metabolites can also directly block T-cell activation and promote the differentiation of regulatory T cells (Tregs).[5] Furthermore, IDO1 has been shown to have non-enzymatic signaling functions that contribute to a long-term immunoregulatory phenotype.[6]

Caption: IDO1 signaling cascade and point of inhibition.

Data Presentation: Comparative Inhibitor Activity

The following tables summarize expected quantitative data for IDO1 inhibitors based on published values for well-characterized compounds. These tables should be populated with experimental data for "this compound".

Table 1: In Vitro Enzymatic Inhibition of IDO1

| Compound | IC50 (nM) - Enzymatic Assay | Selectivity vs. IDO2/TDO | Mechanism of Inhibition |

| Epacadostat | 70[7] | >100-fold[5] | Tryptophan Competitive[5] |

| BMS-986205 | ~9.5[4] | High | Not specified |

| This compound | To be determined | To be determined | To be determined |

Table 2: Cellular Inhibition of IDO1 Activity

| Compound | IC50 (nM) - Cellular Assay | Cell Line | Notes |

| Epacadostat | 12-15.3[4][5] | Human DCs, SKOV-3 | Complete inhibition observed[4] |

| BMS-986205 | ~9.5[4] | SKOV-3 | Incomplete (80%) inhibition[4] |

| This compound | To be determined | To be determined | To be determined |

Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay Protocol

This protocol is designed to determine the direct inhibitory activity of a test compound on purified recombinant human IDO1 enzyme.

Experimental Workflow:

Caption: Workflow for the cell-free enzymatic IDO1 assay.

Materials:

-

Recombinant Human IDO1 His-Tag

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

This compound (test inhibitor)

-

Positive Control Inhibitor (e.g., Epacadostat)

-

96-well UV-transparent or black microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare the IDO1 reaction solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[8]

-

Prepare a stock solution of L-Tryptophan in IDO1 Assay Buffer. The final concentration in the assay is typically around 400 μM.[8]

-

Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).[9]

-

-

Assay Setup (in a 96-well plate):

-

Test Inhibitor Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the diluted this compound solution.[9]

-

Positive Control Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the diluted positive control inhibitor.[9]

-

Vehicle Control Wells: Add 180 µL of IDO1 Reaction Solution and 10 µL of the inhibitor solvent (e.g., DMSO).[9]

-

Blank Wells: Add 190 µL of IDO1 Reaction Solution (no enzyme will be added).[9]

-

-

Enzyme Addition:

-

Thaw the recombinant human IDO1 on ice and dilute it in IDO1 Assay Buffer to the desired concentration (e.g., 40 ng/µL).[9]

-

Initiate the reaction by adding 10 µL of the diluted IDO1 enzyme to the "Test Inhibitor," "Positive Control," and "Vehicle Control" wells. Do not add enzyme to the "Blank" wells.[9]

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes.[8]

-

-

Reaction Termination and Kynurenine Measurement:

-

Terminate the reaction by adding a stop solution, such as 20 µL of 30% (w/v) trichloroacetic acid (TCA).[8]

-

To hydrolyze the N-formylkynurenine product to kynurenine, incubate the plate at 50°C for 30 minutes.[8]

-

Centrifuge the plate to pellet any precipitate.[8]

-

Measure the absorbance of the supernatant at 320-325 nm.[9] Alternatively, a fluorescent detection method can be used.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the "Blank" from all other wells.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Vehicle Control."

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based IDO1 Activity Assay Protocol

This protocol measures the ability of a test compound to inhibit IDO1 activity within a cellular context.

Experimental Workflow:

Caption: Workflow for the cell-based IDO1 assay.

Materials:

-

Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SKOV-3).[4][8]

-

Cell culture medium and supplements (e.g., FBS).

-

Recombinant human IFN-γ.

-

This compound (test inhibitor).

-

Positive Control Inhibitor (e.g., Epacadostat).

-

Trichloroacetic acid (TCA).

-

Detection Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).[8]

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Cell Seeding:

-

IDO1 Induction and Inhibitor Treatment:

-

Incubation:

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[8]

-

-

Kynurenine Detection:

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[8]

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine.[8]

-

Incubate the plate at 50°C for 30 minutes.[8]

-

Centrifuge the plate to pellet the precipitate.[8]

-

Transfer 100 µL of the clear supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid to each well.[8]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm.[8]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Determine the kynurenine concentration in each sample from the standard curve.

-

Calculate the percent inhibition of IDO1 activity for each concentration of this compound relative to the vehicle control.

-

Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.

-

Concluding Remarks

The provided protocols offer a robust framework for the preclinical evaluation of novel IDO1 inhibitors like "this compound". It is crucial to meticulously perform these assays to ascertain the potency and cellular efficacy of new chemical entities targeting the IDO1 pathway. The inclusion of appropriate controls and a thorough data analysis will ensure the generation of reliable and reproducible results, which are essential for advancing promising candidates in the drug development pipeline.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 10. abcam.com [abcam.com]